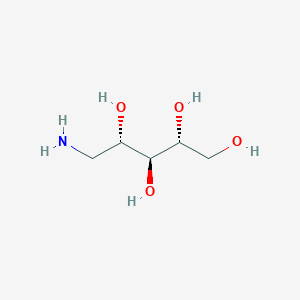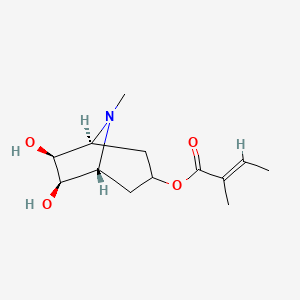
1-Amino-1-deoxy-D-ribitol
Overview
Description
1-Amino-1-deoxy-D-ribitol is a compound with the molecular formula C5H13NO4 . It is also known by other names such as Ribamine and D-ribitylamine .
Molecular Structure Analysis
The molecular structure of 1-Amino-1-deoxy-D-ribitol can be found in various chemical databases . The compound has a molecular weight of 151.16 g/mol .Physical And Chemical Properties Analysis
1-Amino-1-deoxy-D-ribitol has a density of 1.4±0.1 g/cm³, a boiling point of 460.5±45.0 °C at 760 mmHg, and a flash point of 232.3±28.7 °C . It has 5 hydrogen bond acceptors, 6 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 107 Ų .Scientific Research Applications
Synthesis and Structure
- Stereoselective Synthesis : A highly stereoselective synthesis of 1-amino-2,5-anhydro-1-deoxyalditols, including derivatives of 1-amino-2,5-anhydro-1-deoxy-D-glucitol, was developed. This synthesis involved treatment with anhydrous hydrogen fluoride and featured 2-trifluoromethyl-oxazolinium intermediates (Norrild, Pedersen, & Søtofte, 1997).
Conformational Studies
- Conformational Analysis : The conformations of 1-amino-1-deoxy-D-pentitols in deuterium oxide solution wereanalyzed using 250-MHz 1H-NMR spectroscopy, revealing that D-arabino and D-lyxo isomers adopt extended, planar conformations, while D-xylo and D-ribo isomers have a nonplanar arrangement. These findings aid in understanding the structure-reactivity relationship of these compounds (Blanc-Muesser, Defaye, & Hopton, 1979).
Applications in Oligonucleotide Synthesis
- Oligonucleotide Incorporation : An approach for synthesizing phosphotriester and phosphoramidite derivatives of 1,4-anhydro-2-deoxy-D-ribitol was demonstrated. These compounds were successfully incorporated into synthetic DNA, showcasing potential applications in genetic research and biotechnology (Eritja, Walker, Randall, Goodman, & Kaplan, 1987).
Structural and Synthetic Studies
- Crystal Structure Analysis : The crystal structure of 1-deoxy-D-arabinitol, a related compound, was determined, offering insights into the molecular arrangement and potential reactivity of similar compounds (Jenkinson et al., 2008).
Enzymatic Polymerization
- Polymerization in Biochemical Processes : Synthesis of oligonucleotides containing the abasic site model compound 1,4-anhydro-2-deoxy-D-ribitol and their enzymatic polymerization were explored. This study contributes to our understanding of DNA replication and repair mechanisms (Pochet & D'ari, 1990).
properties
IUPAC Name |
(2R,3S,4S)-5-aminopentane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2/t3-,4+,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHXWPCUJTZBAR-LMVFSUKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](CO)O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-1-deoxy-D-ribitol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione](/img/structure/B3343341.png)

![8,8,11-Trimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione](/img/structure/B3343356.png)




![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylbutanoate](/img/structure/B3343405.png)


